molecular formula C12H15NO2 B2439674 4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 2103614-58-8

4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B2439674
CAS No.: 2103614-58-8
M. Wt: 205.257
InChI Key: JJJBYLYEOSOSDJ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 2103614-58-8) is a chiral tetrahydroisoquinoline derivative of significant interest in medicinal and synthetic chemistry. With a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol, this compound belongs to a class of structures recognized as "privileged scaffolds" for drug discovery due to their broad-spectrum biological potential . This specific tetrahydroisoquinoline-carboxylic acid serves as a critical synthetic building block for the development of novel pharmaceuticals. Its constrained structure, which acts as a conformationally restricted analogue of phenylalanine, is valuable for designing potent and selective enzyme inhibitors . Research into closely related analogues has demonstrated promising biological activities, including acting as inhibitors of metallo-β-lactamase enzymes (such as NDM-1), which are a major concern in antibiotic-resistant bacteria . Furthermore, structurally similar tetrahydroisoquinoline-3-carboxylic acid derivatives are being actively investigated for their potential as anticancer agents, functioning through mechanisms like inhibition of anti-apoptotic Bcl-2 family proteins and blockade of IL-6 mediated signaling pathways . Other research applications for this chemical class include the development of aminopeptidase N (APN/CD13) inhibitors, which are relevant in cancer and immune system research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-7-3-4-9-10(5-7)8(2)6-13-11(9)12(14)15/h3-5,8,11,13H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJBYLYEOSOSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(C2=C1C=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthetic Routes

The synthesis of 4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through various methods:

  • Petasis Reaction : This reaction is often coupled with Pomeranz–Fritsch–Bobbitt cyclization to yield the desired compound efficiently.
  • Biocatalytic Methods : Recent studies have explored the use of enzymes for the synthesis of this compound, enhancing selectivity and yield .

Medicinal Chemistry

4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has shown promise in several therapeutic areas:

  • Antiviral Activity : Similar compounds have been evaluated as inhibitors of viral polymerases, suggesting potential applications in treating viral infections such as influenza .
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties through modulation of biochemical pathways .
  • Anticancer Properties : Some studies have reported on the anticancer activities of related tetrahydroisoquinoline compounds, indicating a potential for developing new cancer therapies .

Biological Studies

The compound serves as a valuable tool in biological research:

  • Enzyme Inhibitors : It is utilized in studying enzyme interactions and developing inhibitors for various biological targets .
  • Receptor Ligands : The compound's structure allows it to act as a ligand for certain receptors, making it useful in pharmacological studies .

Industrial Applications

In industry, 4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is being explored for:

  • Pharmaceutical Development : Its unique chemical structure makes it a candidate for developing new drugs targeting various diseases .
  • Agrochemical Applications : The compound may also find use in formulating agrochemicals due to its biological activity against pests and pathogens .

Case Studies

Several case studies have documented the synthesis and application of this compound:

  • A study demonstrated the synthesis of related tetrahydroisoquinolines using enzymatic methods that improved yield and selectivity while maintaining biological activity .
  • Another investigation focused on the antiviral properties of tetrahydroisoquinoline derivatives against influenza virus polymerase inhibitors .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (DMTHIQCA) is a member of the tetrahydroisoquinoline (THIQ) family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, particularly in neurodegenerative disorders and cancer. This article reviews the biological activity of DMTHIQCA, supported by data tables and case studies.

  • Molecular Formula : C₁₂H₁₅NO₂
  • Molecular Weight : 205.25 g/mol
  • CAS Number : 2103614-58-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of DMTHIQCA. For instance, a study on structurally related compounds demonstrated that tetrahydroisoquinoline derivatives can inhibit Bcl-2 family proteins, which are crucial for cancer cell survival. These compounds showed significant anti-proliferative effects in various cancer cell lines through apoptosis induction and caspase activation .

Table 1: Summary of Anticancer Studies Involving THIQ Derivatives

CompoundTarget ProteinIC₅₀ (µM)Mechanism of Action
4,6-Dimethyl-TetrahydroisoquinolineBcl-25.2Inhibition of anti-apoptotic signaling
6,7-Dimethoxy-TetrahydroisoquinolineJAK2/STAT3N/ABlockade of oncogenic pathways

Neuroprotective Effects

The neuroprotective effects of DMTHIQCA are also noteworthy. Isoquinoline derivatives have been shown to exhibit protective properties against neurodegenerative diseases like Parkinson's and Alzheimer's. They function as inhibitors of catechol-O-methyltransferase (COMT), thereby enhancing the levels of catecholamines in the brain .

Table 2: Neuroprotective Studies on Isoquinoline Derivatives

CompoundDisease ModelEffectReference
DMTHIQCAParkinson’s DiseaseNeuroprotection
6,7-Dimethoxy-TetrahydroisoquinolineAlzheimer’s DiseaseReduced neuroinflammation

Case Studies

A notable case study investigated the effects of DMTHIQCA on colorectal carcinoma induced by dimethylhydrazine in Wistar rats. The treatment with DMTHIQCA resulted in significant reductions in tumor size and improvements in oxidative stress markers. Histopathological examinations revealed a protective effect against tumorigenesis, corroborated by ELISA and gene expression analyses .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how do they compare in terms of yield and stereochemical control?

  • Answer : The compound is synthesized via multi-step routes involving key intermediates like chiral oxazinones. The Petasis reaction with boronic acids and glyoxylic acid, followed by Pomeranz–Fritsch–Bobbitt cyclization , is a common approach. For example, enantiopure synthesis uses (R)-phenylglycinol-derived acetals to achieve diastereoselectivity .
  • Comparison Table :

MethodKey StepsYield (%)Stereochemical Outcome
Petasis + CyclizationBoronic acid coupling, ring closure45–60High diastereoselectivity
Traditional AlkylationAlkyl halide substitution30–40Racemic mixture

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

  • Answer :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., methoxy group positions at C4/C6) and stereochemistry (e.g., axial vs. equatorial substituents) .
  • HPLC : Chiral columns (e.g., Chiralpak® IA) resolve enantiomers using hexane:isopropanol gradients.
  • HRMS : Validates molecular formula (e.g., C12_{12}H15_{15}NO4_4) with <2 ppm error .

Advanced Research Questions

Q. How can diastereoselectivity challenges in synthesizing 4,6-dimethyl-THIQ derivatives be systematically addressed?

  • Answer :

  • Chiral Auxiliaries : Use (R)-phenylglycinol to form rigid oxazinone intermediates, enforcing desired stereochemistry during cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve transition-state alignment in Petasis reactions.
  • Computational Modeling : DFT calculations predict transition-state energies to optimize reaction conditions (e.g., temperature, catalyst loading) .

Q. What experimental strategies are employed to elucidate the structure-activity relationship (SAR) of this compound in biological systems?

  • Answer :

  • Analog Synthesis : Vary substituents (e.g., methyl → ethyl at C4/C6) to assess steric/electronic effects.
  • Biological Assays :
  • Anti-proliferative Activity : MTT assays in cancer cell lines (e.g., HT-29 colorectal) .
  • Receptor Binding : Radioligand displacement studies (e.g., μ-opioid receptor affinity via 3^3H-DAMGO competition) .
  • Table : Biological Activity Profile
DerivativeIC50_{50} (μM, HT-29)μ-Opioid Binding (% inhibition)
4,6-Dimethyl-THIQ12.3 ± 1.278% at 10 μM
4-Methyl Analog45.6 ± 3.832% at 10 μM

Q. How should researchers resolve contradictions in reported biological activity data across studies (e.g., varying IC50_{50} values)?

  • Answer :

  • Methodological Audit : Compare assay conditions (e.g., cell passage number, serum concentration) that may alter potency .
  • Theoretical Frameworks : Link discrepancies to differences in ligand-receptor conformational dynamics (e.g., allosteric vs. orthosteric binding) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to harmonize data from multiple sources, controlling for variables like solvent (DMSO vs. ethanol) .

Methodological Design & Data Analysis

Q. What computational tools are recommended for predicting the physicochemical properties and stability of this compound?

  • Answer :

  • ADMET Prediction : SwissADME or QikProp estimate logP (2.1 ± 0.3), aqueous solubility (-3.2 logS), and metabolic stability .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolysis-prone sites (e.g., ester groups) .

Q. How can researchers optimize reaction scalability while maintaining enantiopurity in large-scale synthesis?

  • Answer :

  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., epimerization) during cyclization steps.
  • Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., L-tartaric acid) to enhance enantiomeric excess (ee >98%) .

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